molecular formula C26H19FO3 B11391762 8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11391762
M. Wt: 398.4 g/mol
InChI Key: VFSZTKAALZBKQT-UHFFFAOYSA-N
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Description

8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a dimethyl furochromenone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base such as potassium carbonate.

    Addition of the fluorophenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methylation: The final step involves the methylation of the core structure using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
  • 3-benzyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one

Uniqueness

8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of both benzyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H19FO3

Molecular Weight

398.4 g/mol

IUPAC Name

8-benzyl-3-(4-fluorophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C26H19FO3/c1-15-12-22-24(16(2)20(26(28)30-22)13-17-6-4-3-5-7-17)25-23(15)21(14-29-25)18-8-10-19(27)11-9-18/h3-12,14H,13H2,1-2H3

InChI Key

VFSZTKAALZBKQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C5=CC=C(C=C5)F

Origin of Product

United States

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